(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

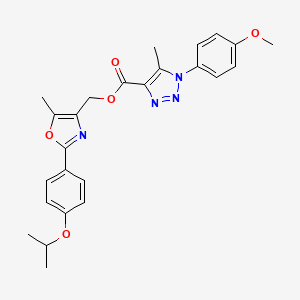

The compound (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a hybrid heterocyclic scaffold comprising an oxazole and a 1,2,3-triazole ring. Key structural attributes include:

- Oxazole moiety: Substituted at position 2 with a 4-isopropoxyphenyl group and at position 5 with a methyl group.

- Triazole moiety: Substituted at position 1 with a 4-methoxyphenyl group and at position 5 with a methyl group.

- Linkage: The oxazole and triazole units are connected via a methyl ester bridge.

Properties

IUPAC Name |

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5/c1-15(2)33-21-10-6-18(7-11-21)24-26-22(17(4)34-24)14-32-25(30)23-16(3)29(28-27-23)19-8-12-20(31-5)13-9-19/h6-13,15H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJGCNZHUNSJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946296-10-2) is a hybrid molecule that combines oxazole and triazole moieties. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C₃₄H₃₆N₄O₅

- Molecular Weight : 462.5 g/mol

- Structure : The compound features a complex arrangement of functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and oxazole rings exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under consideration has been evaluated for its antiproliferative effects against various cancer cell lines and its antimicrobial properties.

Anticancer Activity

A study published in Frontiers in Pharmacology highlights the synthesis and evaluation of novel triazole hybrids that demonstrated significant antiproliferative activity against cancer cell lines such as H460 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC₅₀ value of approximately 6.06 μM against H460 cells, indicating potent anticancer properties .

Table 1: Anticancer Activity Data

The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in mediating cell death in cancer cells. Western blot analyses further revealed increased expression of LC3 and γ-H2AX, suggesting autophagy and DNA damage responses as part of the anticancer mechanism .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. In vitro studies indicate effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to the structural features of the triazole ring, which enhances interaction with microbial targets .

Table 2: Antimicrobial Activity Results

Case Studies and Research Findings

Several studies have focused on similar compounds with triazole and oxazole linkages, demonstrating their broad-spectrum biological activities:

- Antiproliferative Studies : Compounds with similar structures have been reported to exhibit IC₅₀ values ranging from 1.1 μM to over 10 μM against various cancer cell lines, indicating their potential as therapeutic agents .

- Molecular Docking Studies : Computational studies have suggested strong binding affinities to key proteins involved in cancer progression, supporting experimental findings regarding their biological activities .

- Mechanistic Insights : Investigations into the mechanisms reveal that these compounds may act through multiple pathways including inhibition of specific enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Structural Analogues

[2-(4-Chlorophenyl)-5-methyloxazol-4-yl]methyl 1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1040636-03-0)

- Structural Differences :

- Oxazole substituent: 4-Chlorophenyl vs. 4-isopropoxyphenyl in the target compound.

- Triazole substituent: 2-Methoxyphenyl vs. 4-methoxyphenyl.

- The ortho-methoxy group on the triazole may sterically hinder interactions with biological targets compared to the para-methoxy substituent in the target compound .

(2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl 5-Methyl-1-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylate (CAS 946372-30-1)

- Structural Differences :

- Triazole substituent: p-Tolyl (methylphenyl) vs. 4-methoxyphenyl.

Ethyl 1-(4-Aminofurazan-3-yl)-5-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

- Structural Differences: Core heterocycle: Furazan (1,2,5-oxadiazole) vs. oxazole. Substituent: 4-Aminofurazan vs. 4-isopropoxyphenyl.

- Implications :

Antiproliferative Activity

- Target Compound : Methyl groups at positions 5 of both oxazole and triazole may optimize steric and electronic profiles for cancer cell line inhibition.

- Analog Data: Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate inhibits NCI-H522 lung cancer cells by 69.8% . Larger substituents at triazole position 5 reduce activity (e.g., norbornane derivatives: 68% growth inhibition) .

Antioxidant and Antitubercular Effects

- Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-triazole-4-carboxylate reduces lipid peroxidation by 75% in mice liver .

- Triazolyl isoxazoles derived from 1-(4-methoxyphenyl)-5-methyl-triazoles show antitubercular activity against H37RV strains .

Corrosion Inhibition

- Ethyl 1-(4-chlorophenyl)-5-methyl-triazole-4-carboxylate inhibits mild steel corrosion in HCl, with efficiency linked to adsorption on metal surfaces .

Crystallographic and Computational Analysis

- Target Compound: Likely crystallizes in triclinic or monoclinic systems, as seen in isostructural thiazole-triazole hybrids (P 1̄ symmetry, two independent molecules per unit cell) .

- Software Tools : SHELXL () and WinGX () are standard for refinement and visualization .

Q & A

Q. What are the typical synthetic pathways for preparing (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The synthesis involves multi-step reactions:

- Oxazole formation : Condensation of 4-isopropoxyphenyl derivatives with methyl-substituted oxazole precursors (e.g., using POCl₃ for cyclization) .

- Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole ring formation, followed by carboxylate esterification .

- Coupling : Esterification or alkylation to link the oxazole and triazole moieties, often using DCC/DMAP as coupling agents .

Methodological Tip: Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like unreacted azides or ester hydrolysis.

Q. How can researchers purify this compound, and what analytical techniques confirm its structural integrity?

- Purification : Recrystallization from ethanol or DMF/water mixtures is effective due to moderate solubility . Column chromatography (silica gel, ethyl acetate/hexane) resolves polar impurities .

- Characterization :

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.0 ppm) .

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- X-ray crystallography : Resolve conformational ambiguities (e.g., perpendicular orientation of fluorophenyl groups) .

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

- Low yield in triazole formation : Optimize Cu(I) catalyst loading (e.g., 10 mol% CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity .

- Ester hydrolysis : Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to moisture .

- Byproducts : Employ scavengers like molecular sieves during coupling reactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?

Conflicting NMR or IR data (e.g., ambiguous coupling constants or carbonyl stretches) can arise from polymorphism or conformational flexibility. Single-crystal X-ray diffraction:

- Clarifies bond angles and torsion angles (e.g., triazole-oxazole dihedral angles ~15–30°) .

- Identifies intermolecular interactions (e.g., π-stacking of aromatic rings) that influence spectral properties .

Example: In isostructural analogs, crystallography confirmed perpendicular fluorophenyl orientations, explaining split peaks in ¹H NMR .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?

- Substitution strategies :

- Replace isopropoxy with tert-butoxy to assess steric effects on bioavailability .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the triazole to modulate electronic properties .

- Methodology :

Q. What mechanistic insights can be gained from kinetic studies of its degradation under varying pH conditions?

- Experimental design :

- Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals for HPLC analysis .

- Track degradation products (e.g., hydrolyzed carboxylate or oxazole ring-opened intermediates) .

- Analysis :

- Plot pseudo-first-order rate constants (kobs) vs. pH to identify pH-sensitive moieties (e.g., ester groups degrade faster in alkaline conditions) .

Q. How can computational methods complement experimental data in predicting its reactivity?

- DFT calculations : Model transition states for ester hydrolysis or triazole ring-opening reactions .

- MD simulations : Predict solubility by calculating partition coefficients (logP) and polar surface areas .

Case study: For related triazole-oxazole hybrids, DFT aligned with experimental IR frequencies (Δ < 5 cm⁻¹) .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst ratios to identify robust conditions .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., using microreactors for CuAAC steps) .

- In situ monitoring : ReactIR tracks intermediate formation (e.g., azide consumption during cycloaddition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed NMR spectra?

- Potential causes : Dynamic effects (e.g., rotamers) or solvent-dependent shifts.

- Resolution :

- Acquire variable-temperature NMR to identify slow conformational exchange .

- Compare computed chemical shifts (GIAO method) with experimental data .

Q. What experimental controls are critical when evaluating biological activity to avoid false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.